molecular formula C22H20ClN3O2S B2465696 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide CAS No. 338410-62-1

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide

Cat. No.: B2465696
CAS No.: 338410-62-1
M. Wt: 425.93
InChI Key: YMJKCBAGBIFOSY-UHFFFAOYSA-N
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Description

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the benzyl and dimethyl groups. The final step involves the sulfonation of the benzimidazole derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines.

Scientific Research Applications

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3,5-dichlorobenzenesulfonamide
  • N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-3-methoxybenzenesulfonamide

Uniqueness

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-4-chlorobenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzenesulfonamide group distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications.

Properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-15-12-20-22(24-14-26(20)13-17-6-4-3-5-7-17)21(16(15)2)25-29(27,28)19-10-8-18(23)9-11-19/h3-12,14,25H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJKCBAGBIFOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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